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Introduction

Org 25935, also known as SCH 900435, is a selective inhibitor of the glycine transporter 1
(GlyT-1) that has been investigated for its therapeutic potential in a range of central nervous
system (CNS) disorders, including schizophrenia and alcohol use disorder.[1][2] A critical
aspect of any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier
(BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the
circulating blood from non-selectively crossing into the extracellular fluid of the central nervous
system where neurons reside. This guide provides a comprehensive overview of the available
scientific information regarding the BBB permeability of Org 25935.

While direct quantitative data on the blood-brain barrier permeability of Org 25935, such as
brain-to-plasma concentration ratios (Kp,uu) from preclinical in vivo studies or specific
efflux/influx rates from in vitro models, are not extensively detailed in publicly available
literature, substantial indirect evidence confirms its ability to penetrate the CNS and exert
pharmacological effects.

Evidence of Blood-Brain Barrier Permeability

The primary evidence for Org 25935's passage across the BBB stems from its observed
pharmacological activity in the central nervous system following systemic administration in both
preclinical and clinical studies.
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One key study explicitly states that Org 25935 "easily passes the blood—brain barrier".[3] This
conclusion is supported by findings that systemic administration of the compound leads to a
measurable elevation of extracellular glycine levels in the brain of freely moving rats, as
determined by microdialysis.[3] The inhibition of GlyT-1, which is predominantly expressed in
the CNS, and the subsequent modulation of neurotransmitter systems within the brain provide
strong functional evidence of its ability to reach its central target.[3]

Furthermore, numerous studies have documented the CNS-mediated effects of Org 25935. For
instance, it has been shown to inhibit ethanol-induced dopamine elevation in brain reward
regions, a mechanism central to its investigation for alcohol use disorder.[4][5] Additionally, it
has demonstrated efficacy in counteracting the effects of the dissociative drug ketamine in
human trials, further confirming its central activity.[1] These consistent observations of CNS-
specific pharmacological responses after systemic dosing underscore its capacity to cross the
BBB.

Mechanism of Action at the Blood-Brain Barrier

The precise mechanisms by which Org 25935 traverses the blood-brain barrier have not been
fully elucidated in the available literature. For small molecules, BBB penetration is governed by
a combination of passive diffusion and carrier-mediated transport (both influx and efflux).[6][7]
The physicochemical properties of Org 25935, such as its lipophilicity, molecular weight, and
hydrogen bonding potential, likely play a significant role in its ability to passively diffuse across
the lipid membranes of the BBB endothelial cells.

It is also plausible that Org 25935 may interact with specific transporters at the BBB. While it is
a potent inhibitor of GlyT-1, it is not known whether it is a substrate for any of the prominent
influx or efflux transporters located at the BBB, such as P-glycoprotein (P-gp) or breast cancer
resistance protein (BCRP). Further studies would be required to characterize these potential
interactions.

Proposed Central Mechanism of Action

Once across the blood-brain barrier, Org 25935 exerts its effects by inhibiting the glycine
transporter 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the
synaptic cleft in the forebrain, thereby regulating extracellular glycine concentrations.[3] By
blocking this transporter, Org 25935 increases the availability of synaptic glycine.
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This elevation in glycine has significant downstream effects on multiple neurotransmitter
systems, most notably the glutamatergic system via N-methyl-D-aspartate (NMDA) receptors.
Glycine is an obligatory co-agonist at the NMDA receptor, meaning that its presence is required
for receptor activation by glutamate. By enhancing glycinergic tone, Org 25935 potentiates
NMDA receptor function. This modulation of glutamatergic and dopaminergic pathways is
thought to underlie its therapeutic potential.[3]
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Caption: Proposed mechanism of Org 25935 in the CNS after crossing the BBB.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific quantitative data on the
BBB permeability of Org 25935. Therefore, tables summarizing such data and detailed
experimental protocols for their determination cannot be provided at this time. The following
outlines the standard methodologies that would be employed to generate such data.

Table 1: lllustrative Table for In Vivo Blood-Brain Barrier
Permeability Data
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Table 2: lllustrative Table for In Vitro Blood-Brain Barrier

Permeability Data
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Standard Experimental Protocols for BBB
Permeability Assessment

Should such data become available, it would likely be generated using the following
established methodologies:

« In Vivo Brain Microdialysis: This technique allows for the continuous sampling of the
unbound drug concentration in the brain interstitial fluid of a living animal. When combined
with simultaneous blood sampling, it provides a direct measure of the unbound brain-to-
plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB
permeability.

» Brain and Plasma Pharmacokinetic Studies: In these studies, animals are administered the
drug, and at various time points, brain and blood samples are collected. The total drug
concentrations in both matrices are determined, and the Kp (total brain/total plasma) is
calculated. To determine the more informative Kp,uu, the unbound fractions of the drug in
brain homogenate and plasma are determined using techniques like equilibrium dialysis.

 In Vitro Transwell Assays: This method utilizes a monolayer of brain endothelial cells (such
as primary cells or immortalized cell lines like hCMEC/D3) cultured on a semi-permeable
membrane separating two compartments (apical and basolateral), mimicking the BBB. The
rate of drug transport from the apical (blood) side to the basolateral (brain) side and vice
versa is measured to determine the apparent permeability coefficient (Papp). An efflux ratio
greater than 2 is generally indicative of active efflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ORG-25935 - Wikipedia [en.wikipedia.org]

2. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical

antipsychotics in predominant persistent negative symptoms of schizophrenia: results from
the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by
the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral,
and gene expression effects - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved.

6/7

Tech Support


https://www.benchchem.com/product/b10764295?utm_src=pdf-body-img
https://www.benchchem.com/product/b10764295?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/ORG-25935
https://pubmed.ncbi.nlm.nih.gov/24525661/
https://pubmed.ncbi.nlm.nih.gov/24525661/
https://pubmed.ncbi.nlm.nih.gov/24525661/
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2011.00008/full
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2011.00008/full
https://pubmed.ncbi.nlm.nih.gov/28161754/
https://pubmed.ncbi.nlm.nih.gov/28161754/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5. academic.oup.com [academic.oup.com]

6. mdpi.com [mdpi.com]

7. Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of
Different Transport Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Org 25935 and the Blood-Brain Barrier: An In-Depth
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764295#0rg-25935-blood-brain-barrier-
permeability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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